4-Ethylindan-1-ol
Description
4-Ethylindan-1-ol (C₁₁H₁₄O) is a bicyclic secondary alcohol characterized by an indane backbone substituted with an ethyl group at the 4-position and a hydroxyl group at the 1-position. Its molecular weight is 162.23 g/mol, and it typically exhibits a boiling point of approximately 240–245°C (estimated based on analogs). The ethyl group enhances lipophilicity compared to unsubstituted indanols, influencing its solubility in organic solvents like ethanol or diethyl ether .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5,11-12H,2,6-7H2,1H3 |
InChI Key |
UCIMZBKZWASBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCC(C2=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Ethylindan-1-ol with three analogous indanol derivatives, focusing on physicochemical properties, reactivity, and safety profiles.
Key Findings:
- Steric Effects : The ethyl group in this compound provides moderate steric shielding compared to 4-Isopropylindan-1-ol, reducing oxidation rates but maintaining reactivity for synthetic applications.
- Solubility Trends : Lipophilicity increases with alkyl chain length, making this compound less water-soluble than Indan-1-ol but more soluble than its isopropyl analog.
- Safety Profiles: Firefighting measures for this compound align with general alcohol safety protocols (e.g., alcohol-resistant foam), as seen in structurally related compounds like 5-(Diethylamino)pentan-1-ol .
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